![molecular formula C23H18ClN5O2S B2542194 3-[(4-氯苯基)磺酰基]-N-(2,3-二甲苯基)[1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 866812-55-7](/img/structure/B2542194.png)
3-[(4-氯苯基)磺酰基]-N-(2,3-二甲苯基)[1,2,3]三唑并[1,5-a]喹唑啉-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests the presence of a triazoloquinazolinone core, which is a fused heterocyclic system combining triazole and quinazolinone moieties. This core is often explored for various biological activities, including antihistaminic properties as seen in related compounds.
Synthesis Analysis
The synthesis of related triazoloquinazolinone derivatives has been reported in the literature. For instance, a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and characterized by various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry . Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the construction of the triazoloquinazolinone core followed by functionalization at appropriate positions with chlorophenylsulfonyl and dimethylphenyl groups.
Molecular Structure Analysis
The molecular structure of triazoloquinazolinones is characterized by the presence of a triazole ring fused to a quinazolinone scaffold. This fusion creates a rigid structure that can influence the compound's interaction with biological targets. The substituents attached to this core, such as the chlorophenylsulfonyl and dimethylphenyl groups, are likely to further modulate the compound's pharmacological profile by affecting its lipophilicity, electronic distribution, and steric factors.
Chemical Reactions Analysis
While the specific chemical reactions of "3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" are not provided, compounds within this class can undergo various chemical transformations. The lactam moiety in triazoloquinazolinones, for example, can be chemically transformed to yield a variety of derivatives, as demonstrated in the synthesis of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives . Such reactivity could be exploited to generate a diverse array of compounds for further biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolinones are influenced by their heterocyclic structure and substituents. These properties include solubility, melting point, and stability, which are crucial for the compound's bioavailability and shelf life. The presence of a sulfonyl group and chloro substituent may increase the compound's polarity, potentially affecting its solubility in aqueous and organic solvents. The electronic effects of these groups could also impact the compound's reactivity and interaction with biological targets.
科学研究应用
制备和分子结构分析
已研究了三唑并喹唑啉衍生物的制备,包括与指定化合物类似的结构。这些化合物是通过特定的化学反应制备的,并使用 X 射线晶体学等技术分析了它们的分子结构。这项研究有助于了解此类化合物的化学性质和潜在应用 (Crabb 等,1999)。
合成以用于潜在治疗用途
已合成三唑并喹唑啉衍生物并评估了它们的潜在治疗用途。例如,已研究某些衍生物的 H1 抗组胺活性,显示出对动物模型中支气管痉挛的显着保护作用 (Alagarsamy 等,2008); (Gobinath 等,2015)。
作为腺苷受体拮抗剂的潜力
研究已确定 2-氨基[1,2,4]三唑并[1,5-c]喹唑啉为有效的腺苷受体拮抗剂。包括多杂环衍生物在内的这些化合物已显示出选择性和效力,表明具有潜在的药物应用 (Burbiel 等,2016)。
新型杂环化合物的开发
已研究了使用部分氢化的三唑并嘧啶和三唑并喹唑啉合成新型杂环化合物。这些研究有助于开发在化学和药理学各个领域具有潜在应用的新化合物 (Chernyshev 等,2014)。
除草活性
已发现一些三唑并喹唑啉衍生物以低施用率对各种植被具有优异的除草活性,突出了它们在农业中的潜在用途 (Moran,2003)。
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,3-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-6-5-8-19(15(14)2)25-21-18-7-3-4-9-20(18)29-22(26-21)23(27-28-29)32(30,31)17-12-10-16(24)11-13-17/h3-13H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPLTYDKFTITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

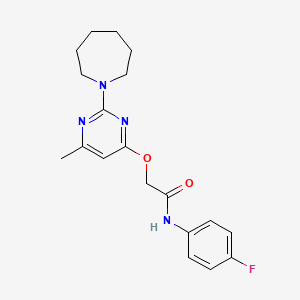
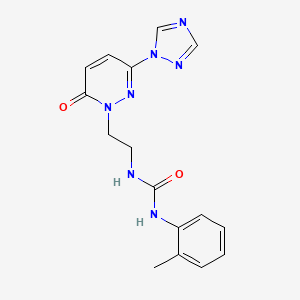

![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)
![1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2542119.png)
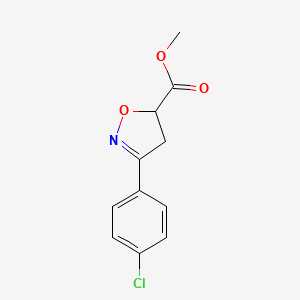
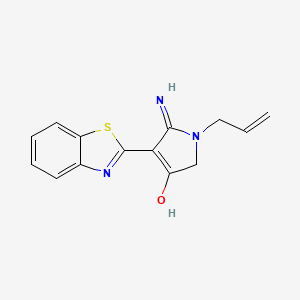
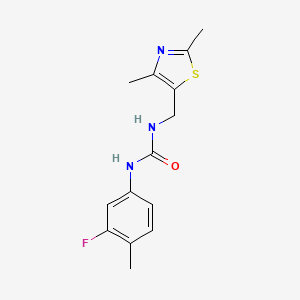
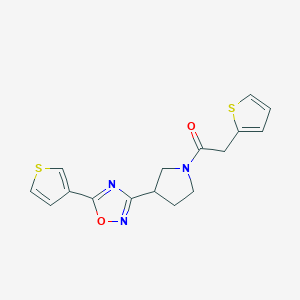

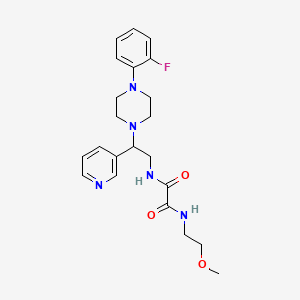
![2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2542130.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2542133.png)